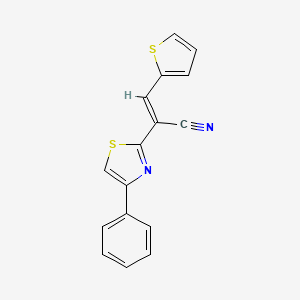
(E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C16H10N2S2 and its molecular weight is 294.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Optical Limiting and Nonlinear Optical Properties
Designed and synthesized thiophene dyes, including derivatives similar to the compound of interest, have demonstrated significant potential in optoelectronic devices . These compounds are geared towards protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. Their effectiveness in optical limiting was attributed to nonlinear absorption behaviors, primarily through a two-photon absorption process. Such properties make these materials suitable for applications in photonics and optoelectronics, offering a means to control light propagation and protect devices from high-intensity light damage (Anandan et al., 2018).
Cytotoxic Potency for Cancer Research
Research on acrylonitriles substituted with triazoles, benzimidazoles, furan, thiophene, or phenyl rings, similar in structure to the target compound, revealed in vitro cytotoxic potency against human cancer cell lines. These studies help in understanding the structure-activity relationships (SAR) crucial for designing more potent anticancer drugs. One study highlighted the flexibility of substituents at certain positions and identified compounds with significant potency, offering insights into the development of new chemotherapeutic agents (Sa̧czewski et al., 2004).
Photoluminescence for Sensing and Imaging
Novel thiophene derivatives with bis-diarylacrylonitrile units have been synthesized, showing promising photoluminescent properties . These compounds emit green fluorescence in solid state and in solution, indicative of potential applications in sensing, bioimaging, and the development of optoelectronic devices. Their good thermal stability further enhances their applicability in various technological fields (Xu et al., 2012).
Functionalized Polymers for Solar Cells
The synthesis of functionalized polymers based on thieno[3,4-b]thiophene derivatives highlights their utility in solar cell applications . By manipulating the electronic structure of such polymers, researchers have achieved low bandgap materials, facilitating efficient light absorption and energy conversion. These advancements underscore the potential of using specifically designed organic molecules for improving renewable energy technologies (Park et al., 2010).
Organic Sensitizers for Dye-Sensitized Solar Cells (DSSCs)
Organic sensitizers incorporating thiophene units and acrylonitrile groups have been engineered to exhibit high photon-to-current conversion efficiencies . These materials, when used in DSSCs, demonstrate the critical role of molecular engineering in achieving high device performance, highlighting the importance of structural considerations in the design of solar energy materials (Kim et al., 2006).
特性
IUPAC Name |
(E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2S2/c17-10-13(9-14-7-4-8-19-14)16-18-15(11-20-16)12-5-2-1-3-6-12/h1-9,11H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGCYEDRDDSFEQ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2966882.png)
![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)
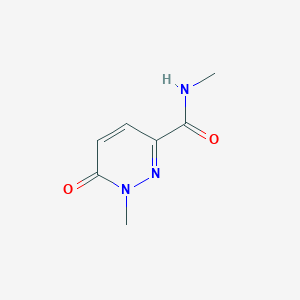
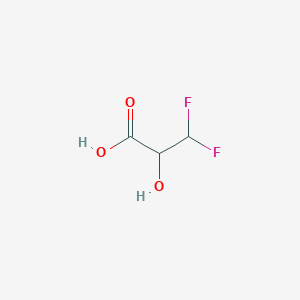
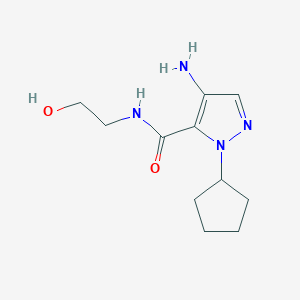
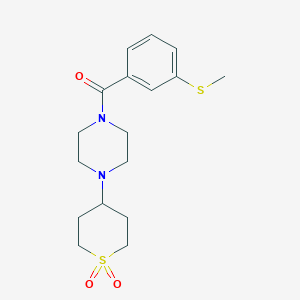

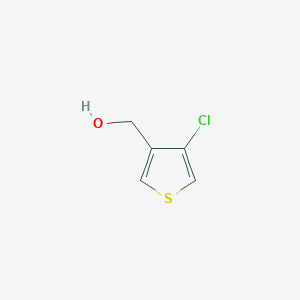
![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)
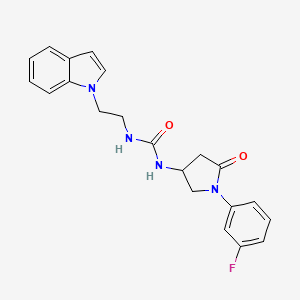
![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)
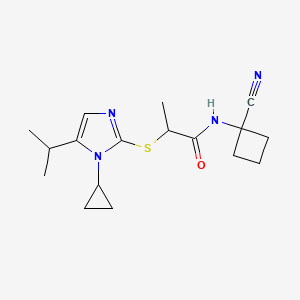
![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)

